molecular formula C17H31Cl2N3OS B12765861 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-, dihydrochloride CAS No. 93798-98-2

3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-, dihydrochloride

Cat. No.: B12765861
CAS No.: 93798-98-2
M. Wt: 396.4 g/mol
InChI Key: STJUQKMDPUAOQY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl is a complex organic compound with a molecular formula of C17H29Cl2N3OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The thienylmethyl group is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by reacting the intermediate compounds with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylmethyl group can yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thienylmethyl-containing molecules. Examples include:

Uniqueness

This compound’s ability to undergo various chemical reactions and its diverse range of applications make it a valuable molecule in scientific research .

Properties

CAS No.

93798-98-2

Molecular Formula

C17H31Cl2N3OS

Molecular Weight

396.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-(thiophen-3-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C17H29N3OS.2ClH/c1-16(2)10-14(17(3,4)20-16)15(21)19-8-5-7-18-11-13-6-9-22-12-13;;/h6,9,12,14,18,20H,5,7-8,10-11H2,1-4H3,(H,19,21);2*1H

InChI Key

STJUQKMDPUAOQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CSC=C2)C.Cl.Cl

Origin of Product

United States

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